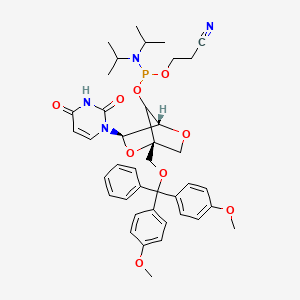

DMTr-LNA-U-3-CED-Phosphora

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C40H47N4O9P |

|---|---|

Peso molecular |

758.8 g/mol |

Nombre IUPAC |

3-[[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1 |

Clave InChI |

ROCIJWWVBQZMMI-ZQXXGORGSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-LNA-U-3-CED-Phosphoramidite is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of high-affinity LNA (Locked Nucleic Acid) modified oligonucleotides.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly in the realm of antisense technology and drug development. LNA-modified oligonucleotides exhibit enhanced thermal stability and nuclease resistance, making them powerful tools for modulating gene expression.[2]

Chemical Structure and Properties

DMTr-LNA-U-3-CED-Phosphoramidite is a complex molecule with distinct functional components that facilitate its use in automated solid-phase oligonucleotide synthesis.

-

DMTr (4,4'-Dimethoxytrityl) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the LNA-uridine sugar. Its removal in each synthesis cycle allows for the stepwise addition of the next phosphoramidite monomer.[3][4]

-

LNA-U (Locked Nucleic Acid - Uridine): The core of this phosphoramidite is a uridine (B1682114) nucleotide with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[5] This "locked" conformation pre-organizes the sugar into an A-form helix, which significantly increases the binding affinity of the resulting oligonucleotide to its complementary RNA or DNA target.[2]

-

3'-CED-Phosphoramidite (3'-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite): This reactive phosphitylating agent at the 3'-position enables the formation of the phosphite (B83602) triester linkage to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. The cyanoethyl group protects the phosphate (B84403) during synthesis and is removed during the final deprotection step.[3][6]

Below is a diagram illustrating the core chemical structure of a related LNA phosphoramidite, DMTr-LNA-C(Bz)-3-CED-phosphoramidite, which is analogous to the uridine version.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glenresearch.com [glenresearch.com]

- 3. atdbio.com [atdbio.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

An In-depth Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for advanced therapeutic and diagnostic applications. We will delve into its chemical structure, physicochemical properties, synthesis, and its pivotal role in the development of Locked Nucleic Acid (LNA)-based drugs.

Introduction to DMTr-LNA-U-3'-CED-Phosphoramidite

DMTr-LNA-U-3'-CED-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. It is a derivative of uridine (B1682114) that incorporates a "locked" ribose sugar conformation, known as Locked Nucleic Acid (LNA). This modification confers unique and highly desirable properties to oligonucleotides, including enhanced thermal stability, improved target binding affinity, and increased resistance to nuclease degradation.

The molecule consists of three key functional components:

-

A 5'-O-Dimethoxytrityl (DMTr) group: A bulky protecting group essential for automated solid-phase synthesis, preventing unwanted reactions at the 5'-hydroxyl position.

-

A Locked Nucleic Acid Uridine (LNA-U) core: The central uridine nucleoside is conformationally restricted by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[1][2] This "lock" pre-organizes the sugar into an A-type (RNA-like) helical geometry.

-

A 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (CED-Phosphoramidite) group: The reactive moiety at the 3'-position that enables the step-wise addition of the monomer to the growing oligonucleotide chain during synthesis.[3]

Physicochemical and Quantitative Data

The consistent quality of phosphoramidite monomers is crucial for the successful synthesis of high-purity oligonucleotides. The table below summarizes key quantitative data for DMTr-LNA-U-3'-CED-Phosphoramidite and its common LNA counterparts.

| Property | Value | Reference |

| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-LNA-Uridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [4] |

| Molecular Formula | C₄₀H₄₇N₄O₉P | [4] |

| Molecular Weight | 758.8 g/mol | [4] |

| CAS Number | 206055-76-7 | [4] |

| Appearance | Solid / White to off-white powder | [5] |

| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) | [4][6] |

| Solution Stability | Exceedingly stable in anhydrous acetonitrile | [7] |

| Typical Purity (HPLC) | ≥ 98% | [8] |

| ³¹P NMR Chemical Shift | ~140-155 ppm (typically two diastereomeric signals) | [9] |

| Typical Coupling Time | 180-250 seconds (longer than standard DNA amidites) | [10] |

Note: Purity and coupling times are typical values for high-quality LNA phosphoramidites used in automated synthesis; exact values may vary by manufacturer and synthesis conditions.

Core Chemical Structures and Synthesis Pathway

The unique properties of LNA-modified oligonucleotides stem directly from the structure of the phosphoramidite building block.

Chemical Structure Breakdown

The diagram below illustrates the three key components of the DMTr-LNA-U-3'-CED-Phosphoramidite molecule.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 4. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]

- 5. DMTr-LNA-G(iBu)-3'-CED-phosphoramidite | CymitQuimica [cymitquimica.com]

- 6. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. usp.org [usp.org]

- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides. LNA modifications offer enhanced thermal stability and nuclease resistance to oligonucleotides, making them valuable tools in various research, diagnostic, and therapeutic applications.

Core Properties of DMTr-LNA-U-3-CED-Phosphoramidite

DMTr-LNA-U-3-CED-Phosphoramidite is a synthetically modified uridine (B1682114) nucleoside phosphoramidite (B1245037). The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which locks the sugar in a C3'-endo conformation. This pre-organized structure leads to more stable and predictable hybridization with complementary DNA and RNA strands.

| Property | Value | Source |

| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-2'-O,4'-C-methylene-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | [1][2] |

| Molecular Formula | C40H47N4O9P | [1] |

| Molecular Weight | 758.8 g/mol | [1] |

| CAS Number | 206055-76-7 | [1][2] |

| Appearance | White to off-white powder | Generic |

| Purity | Typically >98% (by HPLC and 31P NMR) | Generic |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [3] |

| Storage | -20°C under inert atmosphere | [1] |

Performance Characteristics in Oligonucleotide Synthesis

The incorporation of DMTr-LNA-U-3-CED-Phosphoramidite into oligonucleotides imparts significant and predictable changes in their properties.

| Parameter | Typical Value/Observation | Source |

| Coupling Efficiency | >98% | [4] |

| Increase in Thermal Stability (Tm) | +2 to +10 °C per LNA monomer | [5] |

| Nuclease Resistance | Increased resistance to endo- and exonucleases | [6] |

Experimental Protocols

Solid-Phase Synthesis of LNA-Modified Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The following is a generalized protocol.

1. Reagent Preparation:

-

DMTr-LNA-U-3-CED-Phosphoramidite: Dissolve in anhydrous acetonitrile to a concentration of 0.1 M.

-

Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used.

-

Capping Reagents: Acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B).

-

Oxidizing Reagent: Iodine in THF/water/pyridine.

-

Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

2. Synthesis Cycle:

The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each monomer addition.

Figure 1: Automated Solid-Phase Synthesis Cycle for LNA Oligonucleotides.

3. Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

A common method involves treatment with concentrated aqueous ammonia (B1221849) at 55°C for 8-16 hours. For base-sensitive modifications, milder conditions using methylamine (B109427) or other reagents may be necessary.[3]

4. Purification:

-

The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove truncated sequences and other impurities.

Thermal Melting (Tm) Analysis of LNA-Modified Oligonucleotides

Objective: To determine the thermal stability of LNA-containing oligonucleotides compared to their unmodified DNA/RNA counterparts.

Procedure:

-

Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute).

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the inflection point of the melting curve.[7]

Logical Workflow for Designing LNA-Modified Oligonucleotides

The placement of LNA monomers within an oligonucleotide is critical for its function. The following diagram illustrates key considerations in the design process.

Figure 2: Logical Workflow for the Design of LNA-Modified Oligonucleotides.

Applications in Research and Drug Development

The unique properties of LNA-modified oligonucleotides make them highly valuable in a range of applications:

-

Antisense Oligonucleotides: LNA-gapmers, which contain a central DNA region flanked by LNA wings, can efficiently recruit RNase H to degrade target mRNA. The high binding affinity of the LNA wings enhances potency.

-

siRNA: LNA-modified siRNAs can exhibit improved stability and reduced off-target effects.

-

Diagnostic Probes: The high specificity of LNA probes makes them ideal for in situ hybridization (ISH), fluorescence in situ hybridization (FISH), and quantitative PCR (qPCR) assays, particularly for discriminating between closely related sequences such as single nucleotide polymorphisms (SNPs).[3]

-

Aptamers: LNA modifications can enhance the structural stability and nuclease resistance of aptamers.

References

- 1. DMTr-LNA-U-3-CED-phosphoramidite, 206055-76-7 | BroadPharm [broadpharm.com]

- 2. 206055-76-7 CAS Manufactory [m.chemicalbook.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Locked Nucleic Acid Oligonucleotides Facilitate RNA•LNA-RNA Triple-Helix Formation and Reduce MALAT1 Levels | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Gene Silencing: A Technical Guide to DMTr-LNA-U-3-CED-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of DMTr-LNA-U-3-CED-Phosphoramidite, a key building block in the synthesis of therapeutic oligonucleotides. We delve into the unique chemical features of this compound and its role in creating powerful tools for gene silencing and other molecular biology applications. This document provides a comprehensive overview of its underlying chemistry, performance data, and the experimental protocols for its use.

Core Concepts: The Chemistry of Enhanced Oligonucleotides

DMTr-LNA-U-3-CED-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. Its structure is engineered to impart superior properties to the resulting oligonucleotide. Let's break down its key components:

-

Locked Nucleic Acid (LNA) - Uracil (B121893) (U): The core of this molecule's enhanced functionality lies in the Locked Nucleic Acid modification of the uracil nucleoside. A methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, "locking" it into a rigid C3'-endo conformation. This pre-organized structure has profound effects on the resulting oligonucleotide's properties.[1][2][3] This conformational rigidity enhances base stacking and binding affinity to complementary RNA or DNA strands.[3]

-

5'-O-Dimethoxytrityl (DMTr): The 5'-hydroxyl group of the LNA-U is protected by a dimethoxytrityl (DMTr) group. This acid-labile protecting group is crucial for the stepwise, controlled synthesis of oligonucleotides. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite monomer to the growing chain.[4]

-

3'-O-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite (CED): The 3'-hydroxyl is modified with a phosphoramidite group, which is the reactive moiety that forms the internucleotide linkage. The 2-cyanoethyl (CE) group protects the phosphorus during synthesis and is removed under basic conditions at the end of the synthesis. The diisopropylamine (B44863) group is a leaving group that is displaced during the coupling reaction.[4]

The combination of these features in a single building block allows for the seamless incorporation of LNA-U into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[4]

Mechanism of Action: How LNA-U Enhances Oligonucleotide Function

The incorporation of LNA-U monomers into an oligonucleotide dramatically alters its behavior and efficacy, primarily through the following mechanisms:

-

Enhanced Hybridization Affinity and Specificity: The locked C3'-endo conformation of the LNA sugar moiety pre-organizes the oligonucleotide backbone for A-form duplex formation, which is characteristic of RNA-DNA and RNA-RNA helices. This results in a significant increase in the thermal stability (Tm) of the duplex formed with a complementary target strand.[1][5][6] This enhanced affinity allows for the use of shorter oligonucleotides while maintaining high binding strength and also improves the discrimination of mismatched sequences.[7]

-

Increased Nuclease Resistance: The rigid structure conferred by the LNA modification provides steric hindrance to nucleases, the enzymes that degrade nucleic acids.[2][8] This leads to a longer half-life of LNA-containing oligonucleotides in biological fluids such as serum, a critical feature for in vivo applications.[2]

-

Modulation of Biological Activity: In the context of antisense oligonucleotides, the enhanced binding affinity and stability of LNA-modified oligonucleotides lead to more potent and durable silencing of target gene expression.[9][10] These oligonucleotides can inhibit gene expression by several mechanisms, including RNase H-mediated degradation of the target mRNA, steric hindrance of the ribosomal machinery to block translation, or modulation of pre-mRNA splicing.

Quantitative Performance Data

The superior properties of LNA-modified oligonucleotides have been quantified in numerous studies. The following tables summarize key performance data.

| Property | Unmodified DNA | LNA-modified Oligonucleotide | Source(s) |

| Thermal Stability (ΔTm per modification) | - | +2 to +9.6 °C | [6][7] |

| Nuclease Resistance (Half-life in serum) | Rapidly degraded (within 1 hour for phosphodiester) | > 2 hours (for phosphodiester LNA) | [2] |

| Coupling Efficiency (per cycle) | ~99% | ~99% (with extended coupling times for some modified amidites) | [11][12][13] |

Table 1: Performance Metrics of LNA-Modified Oligonucleotides Compared to Unmodified DNA.

Experimental Protocols

I. Automated Solid-Phase Synthesis of LNA-Modified Oligonucleotides

This protocol outlines the standard cycle for incorporating DMTr-LNA-U-3-CED-Phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.

Materials:

-

DMTr-LNA-U-3-CED-Phosphoramidite

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping solutions (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)

-

Oxidizer solution (e.g., Iodine in THF/water/pyridine)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

The synthesis proceeds in a cyclical manner for each nucleotide addition:

-

Deblocking (Detritylation): The solid support is washed with anhydrous acetonitrile. The deblocking solution is then passed through the synthesis column to remove the 5'-DMTr protecting group from the support-bound nucleoside, yielding a free 5'-hydroxyl group. The column is then washed again with acetonitrile.[14]

-

Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage. Coupling times for LNA phosphoramidites may be extended to ensure high efficiency.[11][14]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. The capping solutions are delivered to the column to acetylate any free 5'-hydroxyls.[14]

-

Oxidation: The newly formed, unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizer solution.[14]

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

Post-Synthesis Processing:

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and the phosphate backbone) are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.

II. Gene Silencing in Cell Culture using an LNA-Antisense Oligonucleotide

This protocol describes a general procedure for evaluating the gene-silencing activity of an LNA-modified antisense oligonucleotide targeting the anti-apoptotic protein Bcl-2.

Materials:

-

LNA-modified antisense oligonucleotide targeting Bcl-2 mRNA

-

Scrambled LNA oligonucleotide (negative control)

-

Human cancer cell line overexpressing Bcl-2 (e.g., 518A2 melanoma cells)

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer for protein extraction

-

Reagents for Western blotting (antibodies against Bcl-2 and a loading control like beta-actin)

-

Reagents for RT-qPCR (primers for Bcl-2 and a reference gene)

Procedure:

-

Cell Seeding: Plate the cells at a suitable density in multi-well plates and allow them to adhere and grow overnight.

-

Oligonucleotide Delivery (Gymnosis): The LNA oligonucleotide, dissolved in PBS, is added directly to the cell culture medium at a final concentration in the low micromolar range (e.g., 1-10 µM). No transfection reagent is required for this "gymnotic" delivery.[10][15]

-

Incubation: Incubate the cells with the oligonucleotide for an extended period, typically 4 to 6 days, to allow for efficient uptake and target engagement.[15]

-

Cell Lysis and Protein/RNA Extraction: After incubation, wash the cells with PBS and then lyse them to extract total protein and/or RNA.

-

Assessment of Gene Silencing:

-

Western Blotting: Quantify the reduction in Bcl-2 protein levels by Western blotting using a specific anti-Bcl-2 antibody. A loading control is used to normalize the results.[15]

-

RT-qPCR: Measure the decrease in Bcl-2 mRNA levels using Reverse Transcription Quantitative PCR. The results are normalized to a stable reference gene.[15]

-

-

Apoptosis Assay (Optional): To confirm the functional consequence of Bcl-2 knockdown, an apoptosis assay (e.g., Caspase-3 activity assay or Annexin V staining) can be performed.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Structure of DMTr-LNA-U-3-CED-Phosphoramidite.

Caption: Workflow of solid-phase oligonucleotide synthesis.

Caption: LNA ASO targeting Bcl-2 to induce apoptosis.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A functionally improved locked nucleic acid antisense oligonucleotide inhibits Bcl-2 and Bcl-xL expression and facilitates tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biofabresearch.com [biofabresearch.com]

- 13. trilinkbiotech.com [trilinkbiotech.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to DMTr-LNA-U-3'-CED-Phosphoramidite for Researchers and Drug Development Professionals

Introduction: Locked Nucleic Acid (LNA) phosphoramidites are essential building blocks in the synthesis of modified oligonucleotides, offering enhanced thermal stability, binding affinity, and nuclease resistance to the resulting nucleic acid strands. These characteristics make LNA-modified oligonucleotides powerful tools in various research, diagnostic, and therapeutic applications, including antisense therapy, siRNA, and molecular probes. This guide provides an in-depth overview of DMTr-LNA-U-3'-CED-Phosphoramidite, a key reagent for introducing LNA uridine (B1682114) monomers into synthetic oligonucleotides.

Core Specifications

DMTr-LNA-U-3'-CED-Phosphoramidite is a high-purity reagent designed for automated solid-phase oligonucleotide synthesis. Its chemical properties are optimized for efficient coupling and stability.

| Property | Specification |

| CAS Number | 206055-76-7[1][2] |

| Synonym | DMTr-Locked Nucleic Acid-U-3'-CED-Phosphoramidite |

| Purity | ≥98%[3] |

| Storage Temperature | -20°C[1][4] |

| Shipping Condition | Cool pack / Ambient Temperature[1][4] |

| Regulatory Status | For Research Use Only (RUO)[1] |

| Applications | Synthesis of LNA-containing oligonucleotides[4] |

Experimental Protocol: Incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite in Oligonucleotide Synthesis

The following protocol outlines the key steps for the incorporation of DMTr-LNA-U-3'-CED-Phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer. The procedure follows the standard phosphoramidite (B1245037) chemistry cycle with modifications to account for the sterically hindered nature of LNA monomers.[5][6]

Materials:

-

DMTr-LNA-U-3'-CED-Phosphoramidite

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., CPG) with the initial nucleoside

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Methodology:

-

Preparation of the Phosphoramidite Solution:

-

Dissolve DMTr-LNA-U-3'-CED-Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended for your synthesizer (e.g., 0.1 M).

-

-

Automated Synthesis Cycle: The following steps are performed in an automated synthesizer for each monomer addition.

-

Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Step 2: Coupling: The prepared DMTr-LNA-U-3'-CED-Phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250 seconds) is recommended for LNA phosphoramidites to ensure high coupling efficiency due to their increased steric hindrance.[5]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants in the subsequent synthesis cycles.

-

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

-

-

Chain Elongation: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide (B78521) solution.

-

This solution also removes the protecting groups from the phosphate backbone and the nucleobases. The specific time and temperature for this step depend on the protecting groups used for the other bases in the sequence.

-

-

Purification: The final LNA-containing oligonucleotide is purified from truncated sequences and other impurities using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Caption: Workflow of LNA-U incorporation via phosphoramidite chemistry.

This comprehensive guide provides the essential information for the effective utilization of DMTr-LNA-U-3'-CED-Phosphoramidite in the synthesis of LNA-modified oligonucleotides. The enhanced properties conferred by LNA modifications open up a wide array of possibilities for advanced applications in molecular biology and drug development.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. DMTr-LNA-U-3-CED-Phosphora - CAS:206055-76-7 - 阿镁生物 [amaybio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]

- 5. glenresearch.com [glenresearch.com]

- 6. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

Key features of LNA-U phosphoramidite

An In-depth Technical Guide to LNA-U Phosphoramidite (B1245037)

For researchers, scientists, and professionals in drug development, Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based therapeutics and diagnostics. LNA-U (Uridine) phosphoramidite, a key building block in this class, offers unique characteristics that enhance the performance of synthetic oligonucleotides. This guide details its core features, synthesis protocols, and key performance data.

Core Features of LNA

Locked Nucleic Acid is a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the sugar moiety into a C3'-endo conformation, which is the ideal geometry for forming A-type duplexes, characteristic of RNA-RNA and RNA-DNA helices.[2] This pre-organization of the sugar is the primary source of LNA's remarkable properties.

Key advantages conferred by the LNA modification include:

-

Unprecedented Thermal Stability: Oligonucleotides incorporating LNA monomers exhibit significantly increased melting temperatures (Tm) when hybridized to complementary DNA or RNA strands.[1][2] This enhanced stability allows for the use of shorter oligonucleotides without sacrificing binding affinity.

-

High Binding Affinity: The locked conformation reduces the entropic penalty of hybridization, leading to a more stable duplex formation with target sequences.

-

Superior Mismatch Discrimination: The rigid structure of LNA enhances the destabilizing effect of a single nucleotide mismatch, making LNA-modified probes highly specific for their intended target.[1] This is particularly valuable in applications like SNP genotyping.[1]

-

Nuclease Resistance: While chimeric LNA/DNA oligonucleotides may still require modifications like phosphorothioate (B77711) linkages for full nuclease resistance, full-LNA strands are inherently resistant to degradation by nucleases.[2]

-

Versatility: LNA phosphoramidites can be readily incorporated into oligonucleotides alongside DNA, RNA, and other modified bases using standard automated synthesis protocols.[1][2]

The structure of an LNA-U monomer is depicted below, highlighting the key methylene bridge that defines its properties.

Caption: Logical diagram of an LNA-U monomer.

Quantitative Performance Data

The inclusion of LNA monomers has a predictable and significant impact on oligonucleotide performance. The following tables summarize key quantitative data.

Table 1: Thermal Stability Enhancement

| Parameter | Value | Reference |

|---|---|---|

| Tm Increase per LNA Monomer | +3 to +8 °C | [2] |

| Max Reported Tm Increase (Full-LNA vs. DNA) | +41 °C |[2] |

Table 2: Oligonucleotide Synthesis Cycle Parameters

| Parameter | Standard DNA | LNA Modification | Reference |

|---|---|---|---|

| Coupling Time (ABI Synthesizer) | ~30 seconds | 180 seconds | [1] |

| Coupling Time (Expedite Synthesizer) | ~40 seconds | 250 seconds | [1] |

| Oxidation Time (Iodine) | ~15 seconds | 45 seconds |[1] |

Note: These values are recommendations and may require optimization based on the specific sequence, scale, and synthesizer used.

Experimental Protocols

Synthesis of LNA-containing Oligonucleotides

LNA-U phosphoramidite is compatible with standard automated phosphoramidite chemistry.[3][4] The process involves a cycle of four main steps, with adjustments made to coupling and oxidation times to accommodate the sterically hindered LNA monomer.[1]

Caption: Standard phosphoramidite cycle for LNA incorporation.

Detailed Methodology:

-

Preparation: Dissolve LNA-U phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used for other amidites on the synthesizer.[1]

-

Step 1: De-blocking (Detritylation): The 5'-O-DMT protecting group on the solid-support-bound nucleotide is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[3] This exposes the 5'-hydroxyl group for the next reaction.

-

Step 2: Coupling: The prepared LNA-U phosphoramidite solution is activated by an acidic azole catalyst (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) and delivered to the synthesis column.[3][5] The activated phosphoramidite couples with the free 5'-hydroxyl group. A longer coupling time (e.g., 180-250 seconds) is required due to the steric hindrance of the LNA monomer.[1]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation ("capped") using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This prevents the formation of deletion-mutant oligonucleotides.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a water/pyridine/THF mixture. A longer oxidation time (e.g., 45 seconds) is recommended to ensure complete conversion.[1]

-

Final Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and nucleobases) are removed using a base, typically aqueous ammonia (B1221849) or methylamine.

Preparation of LNA-U Phosphoramidite Monomer

While most researchers will purchase ready-to-use LNA phosphoramidites, understanding their synthesis is valuable. An efficient method involves the phosphitylation of a protected LNA nucleoside.

Workflow for LNA-U Phosphoramidite Synthesis:

Caption: High-level workflow for LNA phosphoramidite preparation.

Methodology Outline:

A highly efficient method for preparing LNA phosphoramidites has been developed using 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite as the phosphitylating agent and 4,5-dicyanoimidazole (DCI) as an activator.[5][6] This approach provides high yields (often >95%) and produces a product pure enough for direct use in oligonucleotide synthesis without the need for chromatographic purification.[6][7] The reaction is significantly faster than older methods, typically completing within 1-4 hours.[7]

Applications in Research and Drug Development

The superior properties of LNA-U make it a valuable component in oligonucleotides designed for various applications:

-

Antisense Oligonucleotides (ASOs): LNA-based ASOs show enhanced target affinity and improved metabolic stability, leading to greater potency in silencing gene expression.

-

Small Interfering RNA (siRNA): Incorporating LNA into siRNA strands can increase stability, reduce off-target effects, and enhance silencing activity.

-

Diagnostic Probes: LNA-modified probes are used in qPCR, FISH, and microarrays, where their high melting temperature and specificity allow for more stringent and reliable detection of nucleic acid targets.[1]

-

Allele-Specific PCR: The excellent mismatch discrimination of LNA is ideal for developing assays that can distinguish between alleles differing by a single nucleotide (SNP genotyping).[1]

References

- 1. glenresearch.com [glenresearch.com]

- 2. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. LNA Phosphoramidites [qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]

Methodological & Application

Synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2',4'-C-locked-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMTr-LNA-U-3'-CED-Phosphoramidite). This key building block is essential for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, which are of significant interest to researchers, scientists, and drug development professionals for their enhanced hybridization properties and nuclease resistance.

Introduction

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose in an N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA. Consequently, LNA-modified oligonucleotides exhibit unprecedented thermal stability when hybridized to complementary DNA or RNA strands, making them valuable tools in various molecular biology applications, including antisense therapy, diagnostics, and functional genomics. The synthesis of high-purity LNA phosphoramidites is a critical step for the successful automated synthesis of LNA oligonucleotides.

This document outlines a robust and efficient method for the preparation of DMTr-LNA-U-3'-CED-Phosphoramidite, adapted from established methodologies for LNA phosphoramidite (B1245037) synthesis.[1][2][3][4][5]

Data Presentation

The synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite involves two main stages: the preparation of the 5'-O-DMTr-LNA-uridine precursor and its subsequent phosphitylation. The following table summarizes the key quantitative data associated with this synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 5'-O-DMTr-LNA-uridine | Custom Synthesis |

| Phosphitylating Agent | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | Commercial Source |

| Activator | 4,5-Dicyanoimidazole (B129182) (DCI) | Commercial Source |

| Solvent | Anhydrous Dichloromethane (B109758) (DCM) / Acetonitrile (B52724) (MeCN) | Commercial Source |

| Reaction Time | 1-4 hours | [3] |

| Typical Yield | High (>90%) | [2][3] |

| Purity (by ³¹P NMR) | >95% | [5] |

| Storage Conditions | -20°C under inert atmosphere | [6] |

Experimental Protocols

Materials and Reagents

-

5'-O-DMTr-LNA-uridine

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

4,5-Dicyanoimidazole (DCI)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Acetonitrile (CH₃CN)

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Silica (B1680970) gel for column chromatography (if necessary)

Synthesis of 5'-O-DMTr-LNA-uridine

The starting material, 5'-O-DMTr-LNA-uridine, can be synthesized according to established literature procedures. This typically involves the synthesis of a protected LNA-uridine nucleoside followed by the introduction of the dimethoxytrityl (DMTr) group at the 5'-hydroxyl position.

Synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite

This protocol is adapted from a general method for the efficient synthesis of LNA phosphoramidites.[2][3][5]

-

Preparation: Under an inert atmosphere of argon or nitrogen, dissolve 5'-O-DMTr-LNA-uridine (1.0 equivalent) in anhydrous dichloromethane to create a 0.2 M solution.

-

Addition of Activator: To the stirred solution, add a 1.0 M solution of 4,5-dicyanoimidazole (DCI) (0.70 equivalents) in anhydrous acetonitrile.

-

Phosphitylation: Add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[3]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is often of high purity and can be used directly in oligonucleotide synthesis without further purification.[5]

-

If necessary, the product can be purified by silica gel column chromatography.

-

The purified phosphoramidite should be stored as a lyophilized powder or a stable solution in anhydrous acetonitrile at -20°C.

-

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the overall experimental workflow for the synthesis of DMTr-LNA-U-3'-CED-Phosphoramidite.

Caption: Chemical synthesis pathway for DMTr-LNA-U-3'-CED-Phosphoramidite.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. US7153954B2 - Method for preparation of LNA phosphoramidites - Google Patents [patents.google.com]

- 2. WO2003006475A2 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]

- 3. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. 5'-DMT-2'-O-MOE-5-Me-C(Bz)-3'-PS-Phosphoramidite (RNOP-0168) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

Applications of DMTr-LNA-U-3-CED-Phosphoramidite in Antisense Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to DMTr-LNA-U-3-CED-Phosphoramidite

DMTr-LNA-U-3-CED-phosphoramidite is a crucial building block in the chemical synthesis of Locked Nucleic Acid (LNA) modified antisense oligonucleotides (ASOs). LNA monomers are a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[1][2] This "locked" conformation results in unprecedented thermal stability and high binding affinity of LNA-containing oligonucleotides towards complementary RNA targets.[1][2] These properties make LNA-modified ASOs potent tools for antisense research and therapeutic development.

Incorporated into ASOs, DMTr-LNA-U-3-CED-phosphoramidite contributes to the overall stability and target engagement of the oligonucleotide. ASOs containing LNA modifications can modulate gene expression through various mechanisms, most notably by recruiting RNase H to cleave the target mRNA, leading to gene silencing.[2][3]

Key Applications in Antisense Research

The unique properties of LNA-modified oligonucleotides synthesized using DMTr-LNA-U-3-CED-phosphoramidite lend them to a variety of applications in antisense research:

-

Gene Expression Knockdown: LNA-containing ASOs, particularly in a "gapmer" design with a central DNA region flanked by LNA wings, are highly effective at silencing target genes by inducing RNase H-mediated degradation of mRNA.[3]

-

Therapeutic Development: The enhanced stability, potency, and nuclease resistance of LNA ASOs make them promising candidates for antisense drug development.[1][2][4]

-

In Vivo Studies: LNA-modified oligonucleotides exhibit improved stability in biological fluids, making them suitable for in vivo applications without the need for phosphorothioate (B77711) modifications.[2]

-

Splice-Switching Oligonucleotides: LNA modifications can be incorporated into oligonucleotides designed to modulate pre-mRNA splicing, offering a therapeutic strategy for certain genetic disorders.[4]

-

Long Non-coding RNA (lncRNA) Research: LNA GapmeRs are effective tools for the functional characterization of lncRNAs, which can be challenging to target with other methods like RNA interference.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of LNA-modified antisense oligonucleotides.

Table 1: LNA ASO Cellular Uptake and Knockdown Efficiency

| Parameter | Value | Cell Type | Notes | Source |

| Molecules for >50% knockdown | ~10^5 | HeLa | Unassisted uptake (gymnosis) | [3] |

| Molecules for >50% knockdown with blocker | ~10^4 | HeLa | Co-administration of non-related LNA ASOs | [3] |

Table 2: Impact of LNA Modification on Oligonucleotide Properties

| Property | Observation | Significance | Source |

| Thermal Stability (Tm) | Significant increase compared to DNA/DNA duplexes. | Higher binding affinity and specificity. | [1][2] |

| Nuclease Resistance | High stability in serum and in vivo. | Longer half-life and improved pharmacokinetic properties. | [2] |

| RNase H Recruitment | LNA-DNA gapmers effectively recruit RNase H. | Enables potent gene knockdown. | [2] |

Experimental Protocols

Protocol 1: Synthesis of LNA-Modified Antisense Oligonucleotides

This protocol outlines the solid-phase synthesis of LNA-containing oligonucleotides using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

Materials:

-

DMTr-LNA-U-3-CED-Phosphoramidite and other required phosphoramidites (DNA, other LNA bases)

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 4,5-dicyanoimidazole)

-

Capping reagents

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Solid support (e.g., CPG)

-

Automated DNA synthesizer

Methodology:

-

Preparation: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on the DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps: a. De-blocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide attached to the solid support. b. Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite (or another phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250 seconds) is recommended for LNA phosphoramidites due to their steric hindrance.[1] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. A longer oxidation time (e.g., 45 seconds) is suggested for LNA-containing oligonucleotides.[1]

-

Chain Elongation: Steps 2a-2d are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in a strong base solution.

-

Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) to obtain the full-length product.

Protocol 2: In Vitro Knockdown of Target Gene Expression

This protocol describes the use of LNA-modified ASOs to knockdown a target gene in a cell culture model.

Materials:

-

Purified LNA-modified ASO (and negative control ASO)

-

Appropriate cell line

-

Cell culture medium and supplements

-

Transfection reagent (optional, as LNA ASOs can be taken up by gymnosis)

-

Phosphate-Buffered Saline (PBS)

-

Plates for cell culture (e.g., 6-well plates)

Methodology:

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

ASO Preparation: Dilute the LNA ASO and negative control ASO to the desired concentrations in serum-free medium.

-

Cell Treatment (Gymnosis): a. Aspirate the culture medium from the cells. b. Add the ASO-containing medium to the cells. c. Incubate for the desired period (e.g., 24-72 hours).

-

Cell Treatment (Transfection-mediated - if required): a. Follow the manufacturer's protocol for the chosen transfection reagent to form ASO-lipid complexes. b. Add the complexes to the cells and incubate for the recommended time.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis of gene expression.

Protocol 3: Analysis of Gene Knockdown

This protocol details the quantification of gene knockdown at the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR) for mRNA Analysis

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for the target gene and a housekeeping gene

-

Real-time PCR instrument

Methodology:

-

RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for the target gene and a housekeeping gene to normalize the data.

-

Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

B. Western Blot for Protein Analysis

Materials:

-

Cell lysis buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

Membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Visualizations

Caption: Chemical structure of DMTr-LNA-U-3-CED-Phosphoramidite.

Caption: RNase H-mediated cleavage by an LNA gapmer ASO.

Caption: Experimental workflow for LNA ASO synthesis and testing.

References

- 1. glenresearch.com [glenresearch.com]

- 2. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Silencing of lncRNAs Using LNA GapmeRs | Springer Nature Experiments [experiments.springernature.com]

Unlocking Precision in Diagnostics: Application and Protocols for DMTr-LNA-U-3-CED-Phosphoramidite in Probe Design

For Immediate Release

In the rapidly evolving landscape of molecular diagnostics, the demand for highly specific and sensitive probes is paramount. The strategic incorporation of Locked Nucleic Acid (LNA) nucleotides, synthesized using building blocks like DMTr-LNA-U-3-CED-Phosphoramidite, offers a powerful solution to this challenge. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging LNA technology for the design of superior diagnostic probes for applications such as quantitative PCR (qPCR) and Fluorescence In Situ Hybridization (FISH).

Introduction to LNA Technology

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the phosphodiester backbone, leading to a significant increase in the thermal stability (Melting Temperature, Tm) of duplexes formed with complementary DNA or RNA targets. The incorporation of LNA monomers, such as LNA-U derived from DMTr-LNA-U-3-CED-Phosphoramidite, into oligonucleotide probes confers several advantageous properties:

-

Enhanced Hybridization Affinity: LNA-containing probes bind to their targets with much higher affinity compared to traditional DNA probes. This allows for the use of shorter probes, which can be crucial for targeting small genetic regions or discriminating between highly similar sequences.[1][2]

-

Increased Specificity and Sensitivity: The high binding affinity of LNA probes leads to superior mismatch discrimination, making them ideal for applications like Single Nucleotide Polymorphism (SNP) genotyping and the detection of low-abundance targets.[2][3][4][5]

-

Improved In Vivo and In Vitro Stability: LNA modifications provide significant resistance to nuclease degradation, increasing the probe's half-life in biological samples.[2][4]

DMTr-LNA-U-3-CED-Phosphoramidite is a key reagent in the automated chemical synthesis of LNA-containing oligonucleotides, enabling the precise placement of LNA-U monomers within a probe sequence.

Key Applications in Diagnostic Probe Design

The unique properties of LNA-modified oligonucleotides make them highly suitable for a range of diagnostic applications, primarily in the fields of genetic analysis, infectious disease detection, and oncology.

Quantitative PCR (qPCR) Probes

In qPCR, LNA-modified probes, often dual-labeled with a fluorophore and a quencher, offer enhanced performance. The increased Tm allows for the design of shorter probes, which generally have better quenching efficiency and, consequently, a higher signal-to-noise ratio.[4] This translates to improved sensitivity in detecting low copy numbers of a target sequence. Furthermore, the exceptional mismatch discrimination of LNA probes is highly advantageous for allele-specific PCR and SNP genotyping.[3][5]

Fluorescence In Situ Hybridization (FISH) Probes

For FISH applications, LNA modification enables the use of shorter probes with high specificity, leading to brighter signals and reduced background. This is particularly beneficial for detecting small targets, such as microRNAs or specific chromosomal regions, and for reducing hybridization times.[6][7] LNA-FISH probes have demonstrated superior performance in identifying and localizing specific nucleic acid sequences within fixed cells and tissues.[8][9][10]

Quantitative Data Presentation

The performance advantages of LNA probes over traditional DNA probes can be quantified in several key metrics. The following tables summarize typical performance enhancements.

Table 1: Comparison of Melting Temperatures (Tm) for LNA vs. DNA Probes

| Probe Type | Target | Probe Length (bases) | Tm (°C) | ΔTm per LNA modification (°C) | Reference |

| DNA | DNA | 20 | 60.5 | N/A | [11] |

| LNA (3 modifications) | DNA | 20 | 71.4 | ~3.6 | [11] |

| DNA | RNA | 16 | 55.0 | N/A | [2] |

| LNA (8 modifications) | RNA | 16 | 75.0 | 2.5 | [2] |

Note: ΔTm can range from 2-8°C per LNA monomer depending on the sequence context.[2][4]

Table 2: Performance in SNP Genotyping (qPCR)

| Probe Type | Application | ΔTm (Perfect Match vs. Mismatch) | Allelic Discrimination | Reference |

| DNA | SNP Detection | 5-8°C | Moderate | [3] |

| LNA | SNP Detection | 15-20°C | Excellent | [3] |

Table 3: Comparison of qPCR Performance Metrics

| Probe Type | Target | Sensitivity (Lower Ct values) | Specificity (Mismatch Discrimination) | Reference |

| DNA | Viral Gene | Baseline | Standard | [12] |

| LNA | Viral Gene | Improved (Lower Ct) | High | [12] |

| DNA | Bacterial Resistance Gene | Baseline | Standard | [13] |

| LNA | Bacterial Resistance Gene | Improved | High | [13] |

Experimental Protocols

This section provides detailed protocols for the design and application of LNA-containing probes in qPCR and FISH.

LNA Probe Design Guidelines

Successful implementation of LNA technology begins with robust probe design. The following guidelines are critical for optimal performance.

-

Probe Length: Due to the high affinity of LNA, probes can be shorter than their DNA counterparts. For qPCR, typical lengths are 15-20 bases, while for FISH, they can range from 12 to 25 bases.[6][14]

-

LNA Placement:

-

For SNP detection, it is recommended to place LNA bases at or near the SNP site to maximize mismatch discrimination.[3][14] A triplet of LNA bases centered on the SNP is often effective.[15]

-

Distribute LNA monomers across the probe sequence, typically every 2-4 bases, to achieve the desired Tm.[14]

-

Avoid placing LNA at the extreme 3'-end of a PCR primer as it may inhibit polymerase extension.[3]

-

-

Tm Tuning: Each LNA incorporation increases the Tm by 2-8°C.[2][4] Aim for a probe Tm that is 5-10°C higher than the primer Tm for qPCR applications. For FISH, a Tm of around 75°C is often recommended.[6]

-

Sequence Considerations:

Caption: Workflow for the design and synthesis of LNA-modified diagnostic probes.

Protocol for LNA-enhanced qPCR

This protocol provides a general framework for using LNA probes in a qPCR assay. Optimization will be required for specific targets and instruments.

1. Reagents and Materials:

-

DNA/cDNA template

-

LNA qPCR probe (e.g., with FAM reporter and BHQ-1 quencher)

-

Forward and reverse PCR primers

-

qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)

-

Nuclease-free water

-

qPCR instrument and consumables

2. Reaction Setup: Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction:

| Component | Volume (µL) | Final Concentration |

| qPCR Master Mix (2x) | 10 | 1x |

| Forward Primer (10 µM) | 0.4 | 200 nM |

| Reverse Primer (10 µM) | 0.4 | 200 nM |

| LNA Probe (10 µM) | 0.2 | 100 nM |

| Template DNA/cDNA | X | (e.g., 1-100 ng) |

| Nuclease-free water | to 20 µL | - |

Note: Primer and probe concentrations may need to be optimized (typically 100-500 nM for primers and 50-250 nM for probes).[16]

3. Thermal Cycling Protocol:

| Step | Temperature (°C) | Time | Cycles |

| Polymerase Activation | 95 | 2-3 min | 1 |

| Denaturation | 95 | 10-15 sec | 40-45 |

| Annealing/Extension | 60-64 | 30-60 sec |

Note: The annealing/extension temperature should be optimized based on the Tm of the primers and probe.

Caption: Experimental workflow for LNA-enhanced quantitative PCR.

Protocol for LNA-enhanced FISH

This protocol is a general guide for using LNA probes for FISH on fixed cells.

1. Cell Preparation:

-

Grow cells on coverslips or slides.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash twice with PBS.

2. Hybridization:

-

Prepare hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate).

-

Dilute the LNA-FISH probe in hybridization buffer to a final concentration of 100-500 nM.

-

Denature the probe solution at 80°C for 3 minutes, then place on ice.

-

Apply the probe solution to the fixed cells.

-

Cover with a coverslip and seal to prevent evaporation.

-

Hybridize for 1-4 hours at a temperature 30°C below the probe's Tm in a humidified chamber.[8]

3. Washing:

-

Remove the coverslip.

-

Wash twice with 2x SSC at the hybridization temperature for 5 minutes each.

-

Wash once with 0.5x SSC at room temperature for 5 minutes.

-

Wash once with PBS at room temperature for 5 minutes.

4. Mounting and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslip with an anti-fade mounting medium.

-

Image using a fluorescence microscope with appropriate filters.

References

- 1. LNA Probes [eurofinsgenomics.com]

- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 3. SNP Detection [qiagen.com]

- 4. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 5. idtdna.com [idtdna.com]

- 6. Custom LNA Fish Probes [qiagen.com]

- 7. LNA-modified oligonucleotides are highly efficient as FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Locked Nucleic Acid Flow Cytometry-fluorescence in situ Hybridization (LNA flow-FISH): a Method for Bacterial Small RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection | PLOS One [journals.plos.org]

- 10. journals.plos.org [journals.plos.org]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. idtdna.com [idtdna.com]

- 13. A Locked Nucleic Acid (LNA)-Based Real-Time PCR Assay for the Rapid Detection of Multiple Bacterial Antibiotic Resistance Genes Directly from Positive Blood Culture | PLOS One [journals.plos.org]

- 14. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]

- 15. researchgate.net [researchgate.net]

- 16. metabion.com [metabion.com]

Unlocking the Potential of RNA Therapeutics: A Guide to Incorporating LNA Monomers into RNA Sequences

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) monomers are a class of modified RNA nucleotides that confer enhanced properties to oligonucleotides, making them invaluable tools in research and drug development. The defining feature of an LNA is a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar. This "locked" conformation increases the binding affinity and stability of the resulting RNA sequence.[1][2] These application notes provide detailed protocols for the incorporation of LNA monomers into RNA sequences through both chemical and enzymatic methods, along with procedures for the characterization of the resulting LNA-modified oligonucleotides.

Enhanced Properties of LNA-Modified RNA

The incorporation of LNA monomers into RNA sequences imparts several advantageous characteristics:

-

Increased Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of RNA duplexes, with each LNA monomer contributing to an increase of 2-8°C.[3] This enhanced stability allows for the use of shorter probes and primers while maintaining high affinity.[3]

-

Enhanced Nuclease Resistance: The locked ribose conformation provides steric hindrance, making LNA-containing oligonucleotides more resistant to degradation by nucleases.[1][4] This property is crucial for in vivo applications where nuclease activity is prevalent.

-

Improved Specificity: The high binding affinity of LNA-modified oligonucleotides allows for excellent discrimination between perfectly matched and mismatched target sequences.[3]

These properties make LNA-modified RNAs highly suitable for a range of applications, including antisense oligonucleotides, siRNAs, diagnostic probes, and tools for studying RNA structure and function.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative effects of incorporating LNA monomers into RNA sequences.

| Parameter | Effect of LNA Incorporation | Reference |

| Melting Temperature (Tm) | Increase of 2-8°C per LNA monomer | [3] |

| Nuclease Resistance | Significantly enhanced compared to unmodified RNA | [1][4] |

| Binding Affinity (Kd) | Lower dissociation constant (higher affinity) | [1] |

Experimental Protocols

This section provides detailed protocols for the two primary methods of incorporating LNA monomers into RNA sequences: solid-phase chemical synthesis and enzymatic incorporation.

Protocol 1: Solid-Phase Chemical Synthesis of LNA-Modified RNA

Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the most common method for producing LNA-containing oligonucleotides.[2][5] The synthesis proceeds in a 3' to 5' direction on a solid support, with each cycle of nucleotide addition involving four main steps.[2][5]

Materials:

-

LNA phosphoramidites (A, C, G, U)

-

Standard RNA phosphoramidites (A, C, G, U)

-

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))[5]

-

Coupling activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solution A (e.g., Acetic anhydride/Pyridine/THF) and Capping solution B (e.g., 16% 1-Methylimidazole in THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)[6]

-

Acetonitrile (anhydrous)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide/Methylamine, AMA)[5]

-

Automated DNA/RNA synthesizer

Procedure:

-

Preparation: Prepare all reagents and load them onto the automated synthesizer according to the manufacturer's instructions. Program the desired RNA sequence, indicating the positions for LNA monomer incorporation.

-

Synthesis Cycle: The following four steps are repeated for each monomer addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[5]

-

Coupling: The LNA or RNA phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.[2]

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[6]

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 65°C).[5]

-

Purification: The crude LNA-modified RNA is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[2][7]

-

Analysis: The purity and identity of the final product are confirmed by mass spectrometry and HPLC or capillary electrophoresis.[8]

Workflow for Solid-Phase Synthesis of LNA-Modified RNA

A schematic overview of the solid-phase synthesis process.

Protocol 2: Enzymatic Incorporation of LNA Monomers into RNA

The enzymatic incorporation of LNA triphosphates (LNA-NTPs) offers an alternative method for generating LNA-modified RNA, particularly for longer transcripts. This process typically utilizes DNA-dependent RNA polymerases or reverse transcriptases that can accept modified nucleotides as substrates.[1][9]

Materials:

-

LNA triphosphates (LNA-ATP, LNA-CTP, LNA-GTP, LNA-UTP)

-

Standard ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

DNA template containing the desired sequence downstream of a T7, T3, or SP6 promoter

-

Appropriate RNA polymerase (e.g., T7 RNA Polymerase)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Purification reagents (e.g., silica-based columns or alcohol precipitation reagents)[7]

Procedure:

-

Template Preparation: Prepare a linear DNA template containing the target sequence under the control of a suitable promoter.

-

Transcription Reaction Setup: In an RNase-free tube, assemble the following reaction mixture on ice:

-

Transcription Buffer (10X): 2 µL

-

rNTP mix (10 mM each): 2 µL

-

LNA-NTP mix (10 mM each, as required): 2 µL

-

Linear DNA template (0.5-1 µg): x µL

-

RNase Inhibitor (40 U/µL): 1 µL

-

RNA Polymerase: 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purification: Purify the LNA-modified RNA using a suitable method such as silica-based spin columns or alcohol precipitation to remove unincorporated nucleotides, enzymes, and salts.[7]

-

Analysis: Analyze the transcript size and purity by gel electrophoresis. The incorporation of LNA monomers can be confirmed by methods such as mass spectrometry.

Workflow for Enzymatic Incorporation of LNA Monomers

The key steps involved in the enzymatic synthesis of LNA-RNA.

Characterization of LNA-Modified RNA

After synthesis and purification, it is essential to characterize the LNA-modified RNA to confirm its properties.

Protocol 3: Melting Temperature (Tm) Analysis

UV melting analysis is a standard method to determine the thermal stability of nucleic acid duplexes.

Materials:

-

Purified LNA-modified RNA

-

Complementary RNA or DNA strand

-

Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation: Anneal the LNA-modified RNA with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

UV Absorbance Measurement: Measure the UV absorbance of the duplex at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) in small increments (e.g., 0.5°C/minute).

-

Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the melting curve.

Protocol 4: Nuclease Resistance Assay

This assay evaluates the stability of LNA-modified RNA in the presence of nucleases.

Materials:

-

Purified LNA-modified RNA

-

Unmodified RNA control

-

Nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum)

-

Reaction buffer

-

Gel loading buffer

-

Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Reaction Setup: Incubate the LNA-modified RNA and the unmodified control RNA with the nuclease in the reaction buffer at 37°C.

-

Time Points: Remove aliquots from the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Stop the reaction by adding a quenching agent (e.g., EDTA) or by heat inactivation.

-

Gel Electrophoresis: Analyze the samples by PAGE to visualize the degradation of the RNA over time.

-

Analysis: Compare the degradation profile of the LNA-modified RNA to the unmodified control. Increased stability will be evident by the presence of a higher percentage of full-length RNA at later time points.[10]

Logical Relationship of LNA Properties and Applications

The relationship between LNA's structure and its applications.

References

- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 4. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. RNA Purification [promega.kr]

- 8. Native Purification and Analysis of Long RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Towards the controlled enzymatic synthesis of LNA containing oligonucleotides [frontiersin.org]

- 10. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing In Situ Hybridization: High-Affinity LNA Probes for Precise Target Detection

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of molecular biology, the precise detection and localization of nucleic acid sequences within the cellular environment are paramount for unraveling complex biological processes and for the development of targeted therapeutics. In situ hybridization (ISH) stands as a powerful technique for visualizing DNA and RNA sequences directly in fixed cells and tissues. The advent of Locked Nucleic Acid (LNA) technology has significantly enhanced the capabilities of ISH, offering superior sensitivity, specificity, and thermal stability compared to traditional DNA probes. DMTr-LNA-U-3-CED-Phosphoramidite is a key monomer used in the synthesis of LNA-modified oligonucleotides, enabling the production of high-affinity probes for demanding ISH applications.